molecular formula C11H15BrS B8001844 1-Bromo-3-n-pentylthiobenzene

1-Bromo-3-n-pentylthiobenzene

Cat. No.: B8001844
M. Wt: 259.21 g/mol
InChI Key: ADXCTTOTMZLKJJ-UHFFFAOYSA-N
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Description

1-Bromo-3-n-pentylthiobenzene is an organic compound with the molecular formula C11H15BrS. It is a derivative of benzene, where a bromine atom is substituted at the first position and a pentylthio group is substituted at the third position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-n-pentylthiobenzene can be synthesized through a multi-step process involving the bromination of benzene followed by the introduction of the pentylthio group. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-n-pentylthiobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

Major Products Formed

    Substitution: Various substituted benzene derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzene derivatives without the bromine atom.

Mechanism of Action

The mechanism of action of 1-Bromo-3-n-pentylthiobenzene involves its ability to undergo various chemical reactions due to the presence of the bromine atom and the pentylthio group. The bromine atom acts as a leaving group in substitution reactions, while the pentylthio group can participate in oxidation and reduction reactions. These properties make it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the bromine atom and the pentylthio group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This makes it a valuable compound in organic synthesis and scientific research.

Properties

IUPAC Name

1-bromo-3-pentylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrS/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXCTTOTMZLKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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